

Comparative Guide: Mass Spectrometry Fragmentation of Acetylazepane Acids

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Compound of Interest

Compound Name: 1-Acetylazepane-3-carboxylic acid

CAS No.: 1268521-27-2

Cat. No.: B597026

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Executive Summary

Acetylazepane acids, specifically

-acetylazepane-2-carboxylic acid, represent a critical class of non-proteinogenic amino acids used as scaffolds in peptidomimetics (e.g., protease inhibitors) to induce specific conformational turns. Unlike their 5-membered (proline) and 6-membered (pipercolic acid) homologs, the 7-membered azepane ring introduces unique conformational flexibility and torsional strain, resulting in distinct mass spectrometry (MS) fragmentation patterns.

This guide provides a technical comparison of acetylazepane fragmentation against its structural analogs. It establishes a self-validating analytical workflow for identifying these scaffolds in complex matrices, focusing on the competition between ring contraction, ketene elimination, and decarboxylation.

Structural Context & Homolog Comparison

To accurately interpret the MS/MS spectrum of acetylazepane acids, one must understand the "Ring Size Effect" governing the stability of the cyclic amine.

Feature	-Acetylproline	-Acetylpipecolic Acid	-Acetylazepane Acid
Ring Size	5-membered (Pyrrolidine)	6-membered (Piperidine)	7-membered (Homopiperidine)
Conformational Freedom	Rigid (Envelope)	Moderate (Chair/Boat)	High (Twist-chair/boat)
Primary Fragmentation Driver	Amide bond cleavage (b-type ions)	Retro-Diels-Alder (RDA)	Ring Contraction & Expulsion
Diagnostic Core Ion	70 (Pyrrolidinium)	84 (Piperidinium)	98 (Azepanium)

Mechanistic Insight: While Proline derivatives typically stabilize

-ions (acylium ions) due to the "Proline Effect," Azepane derivatives are driven by the relief of ring strain. The 7-membered ring is entropically less favored, leading to facile fragmentation pathways that eject neutral molecules to form stable 5- or 6-membered cyclic cations.

Experimental Protocol: LC-MS/MS Characterization

Rationale: This protocol utilizes Electrospray Ionization (ESI) in positive mode, which is standard for polar amino acid derivatives. A C18 column is selected to retain the acidic species via hydrophobic interaction of the acetyl group.

Step-by-Step Workflow

- Sample Preparation:
 - Stock: Dissolve 1 mg of acetylazepane acid in 1 mL 50:50 Methanol:Water ().
 - Working Solution: Dilute to 1 µg/mL in 0.1% Formic Acid (aq). Note: Acidic pH ensures protonation of the amide carbonyl and amine.
- LC Parameters (UPLC):

- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes. Rationale: Early elution is expected due to polarity; gradient ensures separation from non-acetylated impurities.
- MS Source Settings (ESI+):
 - Capillary Voltage: 3.0 kV.
 - Cone Voltage: 30 V (Low voltage prevents in-source fragmentation of the labile acetyl group).
 - Collision Energy (CE): Ramp 10–40 eV. Rationale: Ramping captures both the labile loss of ketene (low CE) and the ring-opening fragmentation (high CE).

Fragmentation Analysis & Mechanism

The fragmentation of

-acetylazepane-2-carboxylic acid (

) follows two competitive pathways driven by the protonation site (amide oxygen vs. amine nitrogen).

Pathway A: The "Ketene Loss" (Amide-Driven)

The most abundant low-energy channel involves the neutral loss of ketene (

, 42 Da) from the

-acetyl group.

- Precursor:

186

- Mechanism: 1,3-hydrogen shift from the acetyl methyl to the ring nitrogen, followed by cleavage.
- Product:
144 (Protonated Azepane-2-carboxylic acid).
- Secondary Step: Subsequent loss of HCOOH (46 Da) yields the azepanium ion (98).

Pathway B: The "Decarboxylation" (Acid-Driven)

Direct loss of the carboxylic acid moiety is common in

-amino acids.

- Precursor:
186
- Mechanism: Inductive cleavage of the C-C bond adjacent to the ring nitrogen.
- Neutral Loss:
(46 Da) or
.
- Product:
140 (
-acetylazepanium ion).

Pathway C: Ring Contraction (High Energy)

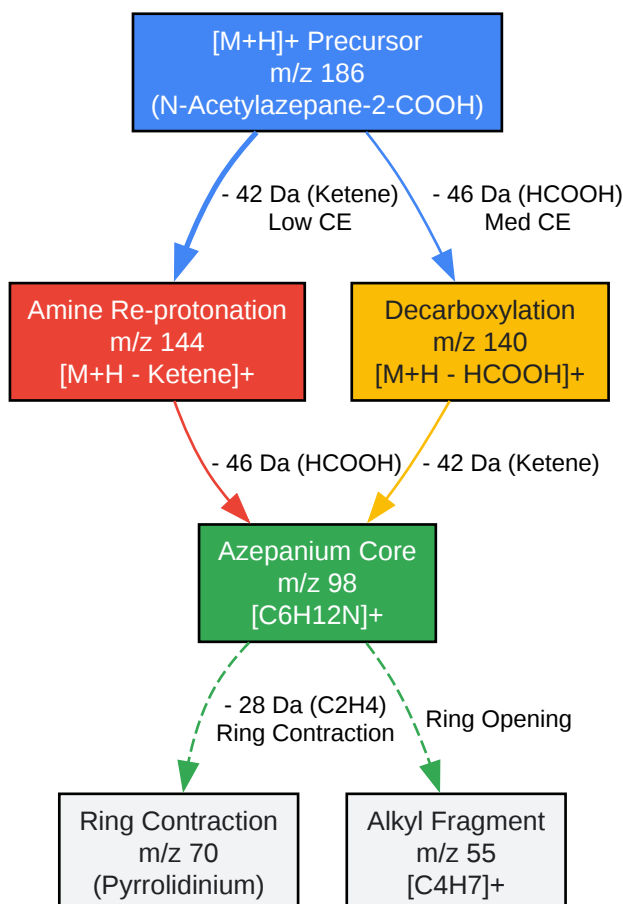
Unique to the 7-membered ring, the azepanium ion (

98) can undergo ring contraction to expel ethylene (

, 28 Da) or propene, forming stable pyrrolidinium-like ions (

70 or 56).

Visualization of Fragmentation Pathways



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Figure 1: Competitive fragmentation pathways for N-acetylazepane-2-carboxylic acid. The convergence at m/z 98 is the diagnostic signature for the azepane scaffold.

Comparative Data Summary

The following table summarizes the diagnostic ions distinguishing the 7-membered azepane from its 5- and 6-membered analogs. Use this for rapid identification in mixture analysis.

Diagnostic Ion	-Acetylproline ()	-Acetylpipecolic ()	-Acetylazepane ()
Precursor	158	172	186
Loss of Ketene (-42)	116	130	144
Loss of COOH (-45/46)	112	126	140
Base Ring Cation	70 (Pyrrolidinium)	84 (Piperidinium)	98 (Azepanium)
Secondary Ring Frag	43 (Ring opening)	56 (RDA -)	55/70 (Contraction)

Key Differentiator: The presence of

98 is the "fingerprint" of the intact 7-membered nitrogen ring. If you observe

84 or 70 as the base peak without 98, suspect ring contraction or the presence of a lower homolog impurity.

References

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